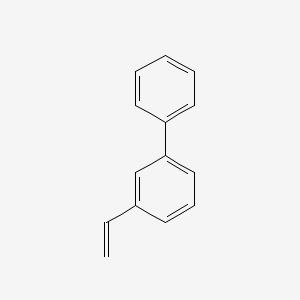

3-Vinyl-1,1'-biphenyl

描述

Significance of Ethenyl-Substituted Biaryl Systems in Modern Chemistry

Ethenyl-substituted biaryl systems, also known as vinyl-substituted biphenyls, are recognized as privileged structures in modern chemistry. mdpi.com Their importance stems from the versatile reactivity of the vinyl group, which can participate in a wide array of chemical reactions including polymerization, oxidation, reduction, and various addition reactions. This reactivity allows for the construction of more complex molecular architectures.

These scaffolds are integral to the synthesis of a diverse range of organic materials and biologically active molecules. rsc.orgmdpi.com They serve as key intermediates in the production of polymers, organic light-emitting diodes (OLEDs), and pharmaceuticals. rsc.orgbiosynce.com The biphenyl (B1667301) moiety itself is found in numerous natural products and marketed drugs, and the addition of a vinyl group provides a chemical handle for further molecular elaboration and diversification. rsc.orgnih.gov The development of efficient synthetic routes to these compounds, such as the Suzuki-Miyaura cross-coupling reaction, has further propelled their application in various fields. rsc.orgnih.gov

Scope of Academic Inquiry into 3-Vinyl-1,1'-biphenyl Research

Academic research into this compound primarily focuses on its synthesis and its role as a building block in organic synthesis. The compound is valued for its ability to act as a precursor to more complex, functionalized biphenyl derivatives and polymeric materials. chemicalbook.com Investigations often revolve around optimizing synthetic protocols, such as palladium-catalyzed cross-coupling reactions, to produce this compound and its analogues efficiently. rsc.orgorgsyn.org

The reactivity of the vinyl group in this compound is a key area of study, with researchers exploring its participation in various chemical transformations to create novel compounds. While specific, in-depth studies exclusively on this compound are not as widespread as for some other biphenyl derivatives, its utility is well-established within the broader context of synthetic methodology development. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 38383-51-6 | sigmaaldrich.com |

| Molecular Formula | C14H12 | sigmaaldrich.comambeed.com |

| Molecular Weight | 180.25 g/mol | ambeed.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Yellow-brown Liquid | sigmaaldrich.com |

| InChI Key | ZMXAHWXPRKVGCM-UHFFFAOYSA-N | sigmaaldrich.comambeed.com |

Structure

3D Structure

属性

IUPAC Name |

1-ethenyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXAHWXPRKVGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609489 | |

| Record name | 3-Ethenyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38383-51-6 | |

| Record name | 3-Ethenyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Vinyl 1,1 Biphenyl and Its Precursors

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis stands as a cornerstone in the synthesis of complex organic molecules, and the formation of 3-Vinyl-1,1'-biphenyl is no exception. Palladium, copper, and nickel catalysts are pivotal in forging the crucial carbon-carbon bonds that define the structure of this compound.

Palladium-Catalyzed Suzuki–Miyaura Coupling Protocols for Biphenyl-Vinyl Moiety Formation

The Suzuki–Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. nih.gov This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. researchgate.net For the synthesis of this compound, two primary pathways are viable: the coupling of a phenylboronic acid derivative with a 3-vinylaryl halide, or the reaction of a 3-vinylphenylboronic acid derivative with a phenyl halide.

A notable example involves the use of potassium vinyltrifluoroborate as the vinylating agent in a Suzuki-Miyaura cross-coupling reaction. semanticscholar.org This approach offers an efficient means to introduce the vinyl group onto the biphenyl (B1667301) scaffold.

Table 1: Key Reagents in Suzuki-Miyaura Coupling for this compound Synthesis

| Coupling Partner 1 | Coupling Partner 2 |

| Phenylboronic acid | 3-Bromostyrene |

| 3-Vinylphenylboronic acid | Bromobenzene |

| Phenylboronic acid | 3-Chlorostyrene |

| Potassium vinyltrifluoroborate | 3-Bromobiphenyl (B57067) |

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. Catalyst systems such as Pd(OAc)₂/PCy₃ and Pd₂(dba)₃/P(t-Bu)₃ have been demonstrated to be effective for the cross-coupling of aryl and vinyl halides. researchgate.net The selection of a suitable phosphine (B1218219) ligand is critical, with bulky and electron-rich ligands often enhancing catalytic activity. researchgate.netmdpi.com

The choice of base and solvent system also plays a crucial role. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed to activate the boronic acid. rsc.org The solvent system can influence both the reaction rate and yield, with solvent mixtures such as tetrahydrofuran/water often being utilized. nih.gov

Table 2: Optimized Conditions for a Representative Suzuki-Miyaura Coupling

| Parameter | Condition |

| Catalyst | Pd(dppf)Cl₂ |

| Ligand | dppf (in catalyst) |

| Base | K₂CO₃ |

| Solvent | 1,4-dioxane/H₂O |

| Temperature | 90 °C |

To enhance catalyst stability, reusability, and ease of separation, significant research has focused on the development of supported palladium nanocatalysts. These heterogeneous catalysts typically consist of palladium nanoparticles dispersed on a solid support. Various materials have been explored as supports, including silica, carbon, polymers like polyvinylpyridine, and graphene. amazonaws.comwikipedia.org

These supported nanocatalysts have demonstrated high efficiency in Suzuki-Miyaura coupling reactions, often with the advantage of being easily recovered and reused for multiple reaction cycles, which is economically and environmentally beneficial. amazonaws.com

Copper(I)-Catalyzed Olefination Strategies

Copper-catalyzed reactions, particularly the Ullmann condensation and related olefination strategies, provide an alternative to palladium-based methods for the formation of C-C bonds. nih.gov The Ullmann reaction traditionally involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.org Modern variations of this reaction, often referred to as Ullmann-type reactions, can be used to form C-O, C-N, and C-S bonds, as well as C-C bonds between different coupling partners. wikipedia.orgnih.gov

Nickel-Catalyzed Cross-Coupling Approaches for Biphenyl-Vinyl Systems

Nickel catalysis has emerged as a powerful and often more economical alternative to palladium for cross-coupling reactions. Nickel catalysts can facilitate the synthesis of vinyl arenes through the reductive coupling of aryl halides with vinyl bromides. This methodology offers a direct route to the vinylbiphenyl scaffold.

Furthermore, nickel-catalyzed cross-coupling reactions of aryl sulfides with Grignard reagents provide another avenue for the construction of the biphenyl core, which can then be further functionalized to introduce the vinyl group. The choice of ligand is crucial in these reactions to prevent side reactions such as β-hydride elimination.

Classical Organic Transformations in Vinylic Biphenyl Synthesis

Beyond transition metal catalysis, classical organic reactions remain indispensable tools for the synthesis of this compound, often by introducing the vinyl group onto a pre-formed biphenyl skeleton.

A key precursor for these transformations is 3-formyl-1,1'-biphenyl. This aldehyde can be synthesized through various methods, including the reaction of a Grignard reagent with an appropriate formylating agent.

Once 3-formyl-1,1'-biphenyl is obtained, the vinyl group can be introduced via well-established olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. The reaction of 3-formyl-1,1'-biphenyl with methylenetriphenylphosphorane (B3051586) would yield this compound.

Table 3: Wittig Reaction for the Synthesis of this compound

| Starting Material | Reagent | Product |

| 3-Formyl-1,1'-biphenyl | Methyltriphenylphosphonium bromide / strong base | This compound |

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. The HWE reaction often offers advantages over the classical Wittig reaction, such as the use of more nucleophilic carbanions and easier removal of the phosphate (B84403) byproduct. amazonaws.com This reaction typically provides the (E)-alkene with high stereoselectivity. The reaction of 3-formyl-1,1'-biphenyl with a suitable phosphonate ylide would also produce this compound.

Table 4: Horner-Wadsworth-Emmons Reaction for the Synthesis of this compound

| Starting Material | Reagent | Product |

| 3-Formyl-1,1'-biphenyl | Triethyl phosphonoacetate / base (for an acrylate, followed by further modification) or a methylphosphonate | This compound or a derivative |

Halogenation and Subsequent Vinylation Routes

A primary and widely utilized strategy for the synthesis of this compound involves the palladium-catalyzed cross-coupling of a halogenated biphenyl precursor with a vinyl-containing reagent. This approach is versatile, allowing for the late-stage introduction of the vinyl group. The two most prominent reactions in this category are the Heck and Suzuki-Miyaura couplings.

The Heck reaction couples an unsaturated halide, such as 3-bromobiphenyl or 3-iodobiphenyl, with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by alkene insertion and subsequent β-hydride elimination to form the desired substituted alkene and regenerate the catalyst. wikipedia.orgorganic-chemistry.org This method is valued for its tolerance of various functional groups. mdpi.com

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation and a powerful tool for synthesizing styrenes and substituted biphenyls. wikipedia.orglibretexts.org This reaction involves the cross-coupling of an organoboron species, such as potassium vinyltrifluoroborate or a vinylboronic ester, with an organohalide like 3-bromobiphenyl. gre.ac.uknih.gov The process is catalyzed by a palladium complex and requires a base for the crucial transmetalation step. libretexts.org The Suzuki reaction is noted for the mild reaction conditions, the stability and low toxicity of the boronic acid reagents, and its broad applicability in academic and industrial synthesis. wikipedia.orgresearchgate.net

| Reaction | Aryl Precursor | Vinyl Source | Catalyst System (Typical) | Base (Typical) |

|---|---|---|---|---|

| Heck Reaction | 3-Bromobiphenyl / 3-Iodobiphenyl | Ethylene / Styrene (B11656) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ |

| Suzuki-Miyaura Coupling | 3-Bromobiphenyl / 3-Iodobiphenyl | Potassium vinyltrifluoroborate | PdCl₂, PPh₃ | Cs₂CO₃, K₂CO₃ |

Reduction-Based Synthetic Pathways

An alternative synthetic route begins with a precursor containing a carbonyl group at the 3-position of the biphenyl ring, most commonly 3-acetylbiphenyl (B1295732). This ketone can be converted to the vinyl group through several methods. One common laboratory-scale method is the Wittig reaction. This involves reacting 3-acetylbiphenyl with a phosphorus ylide, such as methylenetriphenylphosphorane, to directly form the carbon-carbon double bond, yielding this compound and triphenylphosphine (B44618) oxide as a byproduct.

Another pathway involves the reduction of the ketone to a secondary alcohol, followed by dehydration. For instance, 3-acetylbiphenyl can be reduced to 1-(1,1'-biphenyl-3-yl)ethanol using a reducing agent like sodium borohydride. The resulting alcohol is then subjected to acid-catalyzed dehydration to eliminate water and form the vinyl group. A related industrial process describes reacting a Grignard reagent, 3-vinylphenylmagnesium bromide, with acetophenone (B1666503) to create 1-(3-vinylphenyl)-1-phenylethyl alcohol, which is subsequently dehydrated. google.com

Electrophilic and Nucleophilic Substitution Reactions in Functionalization

The synthesis of the necessary precursors for the above routes often relies on fundamental aromatic substitution reactions. Electrophilic aromatic substitution is key to introducing functional groups onto the biphenyl core. For example, the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid like aluminum chloride is a standard method to produce acetylbiphenyl. organic-chemistry.org However, this reaction on an unsubstituted biphenyl ring strongly favors substitution at the para-position (position 4) due to steric and electronic effects, leading to 4-acetylbiphenyl (B160227) as the major product. youtube.comchemicalbook.comfishersci.ca Synthesizing the required 3-acetylbiphenyl precursor typically involves more complex, multi-step strategies, often starting with a substituted benzene (B151609) ring that already contains a meta-directing group.

Nucleophilic aromatic substitution on an unactivated biphenyl ring is generally challenging. nih.gov However, such reactions can be employed on biphenyl systems that have been activated with strong electron-withdrawing groups or to displace leaving groups other than halides in specific contexts, such as in the formation of heterocyclic structures. researchgate.net These reactions are more relevant for creating highly functionalized biphenyl precursors rather than for the direct synthesis of this compound.

Emerging Synthetic Paradigms

Recent advancements in synthetic chemistry have led to the development of novel methods that offer advantages in terms of efficiency, atom economy, and reaction conditions. These emerging paradigms are being applied to the synthesis of vinylarenes, including this compound.

Brønsted Acid-Mediated Selective Alkenylation

While transition-metal catalysis dominates C-C bond formation, metal-free alternatives are an area of active research. Brønsted acid catalysis represents one such approach, capable of mediating various transformations under mild conditions. nih.gov Chiral Brønsted acids, for example, have been successfully used in enantioselective propargylation and hydrophenoxylation reactions. nih.govrsc.org Although direct Brønsted acid-catalyzed vinylation of unactivated arenes remains a significant challenge, research into hydroamidation and other additions to carbon-carbon double bonds showcases the potential of this strategy for activating substrates toward C-C and C-N bond formation without the need for metals. nih.gov

Vinylation with Silicon-Based Reagents

The Hiyama cross-coupling reaction has emerged as a powerful alternative to Suzuki coupling, utilizing organosilicon compounds as the coupling partners. organic-chemistry.orgwikipedia.org This reaction couples an organic halide with an organosilane in the presence of a palladium catalyst and requires an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a reactive pentavalent siliconate intermediate. organic-chemistry.orgcore.ac.uk

For the synthesis of this compound, a precursor such as 3-bromobiphenyl can be coupled with a vinyl-organosilane like vinyltrimethoxysilane, vinyltriethoxysilane, or divinyltetramethyldisiloxane. researchgate.netgelest.comnih.gov Organosilanes offer distinct advantages, including low toxicity, high stability, and abundance of silicon. mdpi.com The development of fluoride-free Hiyama-Denmark coupling protocols, which can utilize silanols as coupling partners, has further expanded the utility and operational simplicity of this methodology. nih.gov

| Silicon Reagent | Key Features | Activator | Reference Reaction |

|---|---|---|---|

| Vinyltrimethoxysilane | Commercially available, stable liquid | Fluoride ion (e.g., TBAF) or Silanolate | Hiyama / Hiyama-Denmark Coupling |

| Divinyltetramethyldisiloxane (DVDS) | Inexpensive, stable disiloxane | Silanolates (e.g., KOSiMe₃) | Palladium-catalyzed vinylation |

| Potassium Vinyl Silanolates | Highly reactive, generated in situ | - (Self-activated) | Hiyama-Denmark Coupling |

Continuous Flow Synthesis Techniques

Continuous flow synthesis, utilizing microreactors or tube reactors, is transforming chemical manufacturing from traditional batch processing. sci-hub.se This technology offers significant advantages, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety for handling hazardous reagents or exothermic reactions, and straightforward scalability by "numbering-up" or extending operation time. beilstein-journals.orgrsc.org

The synthesis of this compound and its precursors can be adapted to continuous flow systems. Key reactions like Friedel-Crafts acylation, Heck coupling, and Suzuki coupling have been successfully implemented in flow reactors. sci-hub.se This approach allows for rapid optimization of reaction conditions and can lead to higher yields and purities compared to batch methods. acs.org The ability to integrate multiple reaction and purification steps into a single, automated sequence makes continuous flow a highly attractive paradigm for the efficient and sustainable production of fine chemicals. rsc.org

Reactivity and Mechanistic Investigations of 3 Vinyl 1,1 Biphenyl and Analogues

Characterization of Reaction Pathways and Intermediates

The reaction pathways of vinylbiphenyls are significantly influenced by the reaction conditions, particularly in photochemical reactions. The photocyclization of 2-vinylbiphenyls to 9,10-dihydrophenanthrenes proceeds through a two-step sequence following photon absorption. nih.gov This process can occur from both the singlet and triplet excited states, leading to different intermediates and products.

From the singlet excited state, the reaction is considered a concerted conrotatory [6π] electrocyclic ring closure. cdnsciencepub.comcdnsciencepub.com This pathway is stereoselective. cdnsciencepub.com However, the quantum yields for singlet-derived photoelectrocyclizations of vinyl biphenyls are often low (<1%), which is attributed to the non-equilibration of excited rotamers (NEER principle). nih.gov The predominant ground-state conformation of vinyl biphenyls has the vinyl group and the adjacent phenyl ring in an anti-orientation, which is unproductive for cyclization. nih.gov

In contrast, reactions from the triplet excited state involve radical-like intermediates and are not necessarily governed by orbital symmetry rules. nih.gov The triplet state can lead to a mixture of stereoisomers. cdnsciencepub.comcdnsciencepub.com For instance, sensitization of (E)- and (Z)-isomers of a vinylbiphenyl initially forms planar triplets which can equilibrate to a more stable perpendicular triplet conformation before cyclization. nih.gov This leads to dearomatized intermediates that can then undergo a cdnsciencepub.comnih.gov-hydride shift to yield the final products. nih.gov

The intermediates in these photocyclization reactions are dihydrophenanthrenes. nih.gov These intermediates can be rearomatized to form phenanthrenes through oxidation, often facilitated by the presence of O₂ or I₂. nih.gov Alternatively, rearomatization can occur via a cdnsciencepub.comnih.gov-acyl shift if a suitable acyl group is present. nih.gov

Stereochemical Considerations in Vinylic Biphenyl (B1667301) Reactions

A key stereochemical feature of biphenyl compounds, including 3-Vinyl-1,1'-biphenyl, is atropisomerism. This phenomenon arises from restricted rotation around the single bond connecting the two phenyl rings. youtube.comslideshare.net If the ortho positions are occupied by sufficiently bulky substituents, free rotation is hindered, and the molecule can exist as stable, non-superimposable mirror images (enantiomers). youtube.comyoutube.com For optical activity to be observed, there must be no plane of symmetry in the molecule. youtube.com The presence of three or four large ortho substituents can lead to restricted rotation and potential optical activity. youtube.com

In the context of reactions, the stereochemistry of vinylic biphenyls plays a crucial role in determining the product distribution. For example, in the photocyclization of 2-cycloalkenyl biphenyls, the reaction from the singlet excited state is stereoselective, yielding only the trans-9,10-cycloalkyl-9,10-dihydrophenanthrenes. cdnsciencepub.comcdnsciencepub.com This is consistent with a concerted conrotatory [6π] electrocyclic ring closure mechanism. cdnsciencepub.com

Conversely, the triplet state reaction is non-stereoselective. cdnsciencepub.com For 2-cyclopentenyl and 2-cyclohexenyl biphenyls, the trans isomer is formed exclusively from the triplet state. cdnsciencepub.com However, with larger cycloalkenes like 2-cycloheptenyl and 2-cyclooctenyl biphenyls, a mixture of both cis and trans isomers is observed. cdnsciencepub.comcdnsciencepub.com The formation of the cis isomer is attributed to the cyclization of a perpendicular triplet state. cdnsciencepub.comcdnsciencepub.com

The stereochemical outcome of the vinylic SRN1 reaction of triarylvinyl halides has been studied to understand the structure of the intermediate α-arylvinyl radical. scilit.com The reaction of (E)- and (Z)-2-anisyl-1,2-diphenylvinyl bromide with pinacolone (B1678379) enolate ion results in a complete loss of the starting material's stereochemistry, indicating a stereoconvergent process. scilit.com This suggests that the intermediate α-phenylvinyl radical is either linear or a rapidly interconverting mixture of bent E/Z radicals. scilit.com

Catalytic Reaction Mechanisms and Kinetic Studies

Elucidation of Palladium-Catalyzed Cycles

Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis and functionalization of vinylarenes like this compound. libretexts.orgnih.gov The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The cycle begins with a palladium(0) species, which undergoes oxidative addition with an aryl or vinyl halide (or triflate). libretexts.orgyoutube.com This step involves the insertion of the palladium into the carbon-halogen bond, resulting in a palladium(II) intermediate. youtube.com The reactivity of the halide in this step follows the order: I > Br > OTf >> Cl > F. libretexts.org

The subsequent step is transmetalation, where an organometallic nucleophile (e.g., organoboron, organotin, organozinc) transfers its organic group to the palladium(II) center, displacing the halide. libretexts.orgyoutube.com This forms a diorganopalladium(II) complex. youtube.com

Finally, reductive elimination occurs, where the two organic groups on the palladium center couple and are eliminated as the final product. libretexts.orgyoutube.com This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

In the context of vinylarenes, the Heck reaction is a prominent example of a palladium-catalyzed process. The catalytic cycle for the Heck reaction involves the oxidative addition of an aryl halide to Pd(0), followed by migratory insertion of an olefin into the aryl-palladium bond. libretexts.org Subsequent β-hydride elimination releases the vinylarene product and a hydridopalladium(II) species. libretexts.org The addition of a base regenerates the Pd(0) catalyst. libretexts.org

The nature of the phosphine (B1218219) ligands used in these catalytic systems can significantly influence the reaction pathway. For instance, in palladium-catalyzed reactions of keto-vinylidenecyclopropanes, altering the sterically bulky phosphine ligands can lead to selective cleavage of either the distal or proximal C-C bond, resulting in different cyclic products. rsc.org

| Step | Description | Intermediate |

| Oxidative Addition | Insertion of Pd(0) into the C-X bond of an aryl/vinyl halide. | R-Pd(II)-X |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | R-Pd(II)-R' |

| Reductive Elimination | Coupling of the two organic groups and regeneration of the Pd(0) catalyst. | R-R' + Pd(0) |

Rhodium-Catalyzed Hydrofunctionalization Mechanisms

Rhodium catalysts are effective for the hydrofunctionalization of alkenes, including hydroamination. The mechanism of these reactions can vary depending on the catalyst and the amine nucleophile. nih.gov Two primary mechanisms are generally considered for hydroamination: an oxidative addition mechanism and an aminometalation mechanism. nih.gov

The oxidative addition pathway involves:

Oxidative addition of the N-H bond of the amine to the rhodium center.

Migratory insertion of the alkene into the Rh-H or Rh-N bond.

Reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov

The aminometalation pathway proceeds through:

Coordination of the alkene to the rhodium catalyst.

trans-Aminometalation of the coordinated alkene.

Proton transfer to generate a metal-hydride species.

Reductive elimination to form the C-H bond. nih.gov

Kinetic studies, such as Hammett plots and kinetic isotope effect (KIE) measurements, can help distinguish between these mechanisms. For the rhodium-catalyzed hydroamination of allylamines with anilines, a convex Hammett plot is observed, suggesting a change in mechanism or transition state depending on the electronic nature of the aniline. nih.gov An observed primary KIE is consistent with a rate-determining oxidative addition of the N-H bond through a concerted mechanism. nih.gov

In some rhodium-catalyzed hydrothiolations of allylic amines, extensive H/D exchange into the starting material is observed when the reaction proceeds via insertion into a Rh-H bond. nih.gov The absence of such exchange in certain hydroamination reactions suggests that a reversible insertion into a M-H bond is not occurring. nih.gov

Factors Influencing Product Selectivity in Oxidative Coupling

Product selectivity in oxidative coupling reactions is influenced by a variety of factors, including the nature of the catalyst, the oxidant, and the reaction conditions. unirioja.es The choice of the external oxidant can be a critical factor in determining the reaction mechanism and, consequently, the product distribution. unirioja.es Oxidative coupling reactions can be broadly classified based on whether a metal-based or metal-free oxidant is used. unirioja.es

In rhodium-catalyzed oxidative coupling reactions, the chemoselectivity can be highly dependent on the oxidant. For example, in the coupling of benzoic acid and an alkyne, the use of copper(II) acetate (B1210297) as the oxidant leads to high selectivity for the isocoumarin (B1212949) product. unirioja.es In contrast, using other oxidants like silver acetate can favor the Heck alkenylation product. unirioja.es Computational studies suggest that the role of copper acetate may extend beyond that of a simple oxidant, potentially associating with the rhodium catalyst throughout the catalytic cycle and facilitating a cooperative reductive elimination step. unirioja.es

In palladium-catalyzed oxidative carbonylation of phenylacetylene, the pH of the reaction medium can have a significant impact on product selectivity. nih.gov Operating in an oscillatory pH regime can suppress the formation of certain products until the oscillations begin, after which a rapid increase in the formation of Z-2-phenyl-but-2-enedioic acid dimethyl ester is observed. nih.gov In a non-oscillatory pH mode, products are formed more steadily over time, with a different distribution of major products. nih.gov

The regioselectivity of oxidative coupling reactions, such as the Heck reaction, can also be controlled. While the arylation of vinylarenes typically occurs at the β-position due to electronic factors, the use of specific ligands can promote α-arylation. researchgate.net For instance, a ferrocene (B1249389) 1,1'-bisphosphane ligand with bulky 1-naphthyl groups (dnpf) can sterically disfavor β-insertion, leading to high α-selectivity. researchgate.net

| Factor | Influence on Product Selectivity | Example |

| Oxidant | Can alter the reaction mechanism and favor different products. | Copper(II) acetate vs. silver acetate in Rh-catalyzed oxidative coupling. unirioja.es |

| pH | Oscillatory vs. non-oscillatory pH can change the product distribution over time. | Palladium-catalyzed oxidative carbonylation of phenylacetylene. nih.gov |

| Ligand | Steric and electronic properties of ligands can control regioselectivity. | Use of dnpf ligand to achieve α-arylation in Heck reactions. researchgate.net |

Radical Processes in this compound Chemistry

Vinyl radicals are key intermediates in various chemical transformations. The reaction of a vinyl radical with 1,3-butadiene (B125203) is a potential pathway for the formation of benzene (B151609) and related cyclic compounds. mit.eduresearchgate.net At lower temperatures, the reaction primarily yields C₆H₉ adduct species. mit.eduresearchgate.net As the temperature increases, a branching pathway leading to cyclohexadiene becomes more significant. mit.edu

The photostimulated SRN1 reaction of vinylic substrates can proceed through vinyl radical intermediates. scilit.com Studies on the stereochemistry of these reactions indicate that the intermediate vinyl radicals can be either linear or a rapidly interconverting mixture of bent structures, leading to a loss of stereochemical information from the starting material. scilit.com

The trifluoromethyl radical can undergo addition to vinyl triflates, which can be generated from the corresponding ketones. researchgate.net This radical addition can be part of a radical chain mechanism. researchgate.net For example, the reaction of an NHC-boryl radical with an alkenyl triflate can lead to the formation of an α-NHC-boryl ketone and the release of a trifluoromethyl radical. researchgate.net This trifluoromethyl radical can then abstract a hydrogen atom to propagate the chain. researchgate.net

In the case of 1,3-bis(vinyl triflates), trifluoromethylation can occur regioselectively via an allyl radical intermediate. researchgate.net The trifluoromethyl radical has been shown to exclusively attack the 4-position of 1,3-diketone derivatives, a selectivity that can be rationalized by DFT calculations. researchgate.net

The reaction of pseudo(mono)radical azomethine ylides with phenyl vinyl sulphone in a [3+2] cycloaddition is another example of a process involving radical character. mdpi.com The azomethine ylide can be classified as a pseudo(mono)radical species, and the reaction proceeds through a non-concerted two-stage one-step mechanism. mdpi.com

| Process | Description | Key Intermediates/Features |

| Vinyl Radical Addition | Reaction of a vinyl radical with a conjugated diene. | C₆H₉ adducts, cyclohexadiene. mit.eduresearchgate.net |

| Vinylic SRN1 Reaction | Nucleophilic substitution via a radical chain mechanism. | Linear or rapidly interconverting bent vinyl radicals. scilit.com |

| Trifluoromethylation | Radical addition of a trifluoromethyl group to a vinyl substrate. | Allyl radical intermediates, regioselective attack. researchgate.net |

| [3+2] Cycloaddition | Reaction of a pseudo(mono)radical species with an alkene. | Pseudo(mono)radical azomethine ylide. mdpi.com |

Radical Polymerization Mechanisms

The radical polymerization of vinyl compounds is a fundamental process for the synthesis of a wide array of polymers. wikipedia.org this compound, as a substituted styrene (B11656), is amenable to polymerization via a free-radical mechanism. This process typically involves three key stages: initiation, propagation, and termination. nih.govyoutube.com While specific studies on this compound are not extensively detailed in the literature, the mechanism can be inferred from the well-established polymerization of styrene and its derivatives. nih.govrsc.org

Initiation: The process begins with the generation of free radicals from an initiator molecule. wikipedia.org Common initiators include compounds that readily decompose upon heating or irradiation, such as peroxides (e.g., benzoyl peroxide) or azo compounds (e.g., azobisisobutyronitrile, AIBN). nih.gov The initiator decomposes into primary radicals (R•), which then attack the vinyl group of a this compound monomer, creating a new, monomer-centered radical. nih.govnih.gov

Propagation: This stage involves the sequential addition of monomer units to the growing polymer chain. The radical end of the chain adds across the double bond of a new monomer molecule, thereby extending the polymer chain and regenerating the radical at the new chain end. wikipedia.orgnih.govnih.gov This chain reaction continues as long as monomer is available and the radical chain end remains active. rsc.org

Termination: The polymerization process concludes when the growing radical chains are deactivated. Termination can occur through several mechanisms, primarily combination or disproportionation. wikipedia.orgnih.gov In combination, the radical ends of two growing polymer chains react to form a single, stable polymer molecule. wikipedia.org In disproportionation, one radical abstracts a hydrogen atom from an adjacent carbon on another chain, resulting in two polymer molecules, one with a saturated end and the other with an unsaturated end. Chain transfer to a monomer, polymer, or solvent can also terminate the growth of a specific chain while potentially initiating a new one. wikipedia.org

The general steps of the radical polymerization of this compound are summarized in the table below.

| Step | Description | Generic Reaction |

| Initiation | An initiator (I) decomposes to form primary radicals (R•), which react with a monomer (M) to form an initiated monomer radical (M1•). | I → 2R• R• + M → M1• |

| Propagation | The initiated monomer radical adds successive monomer units, forming a growing polymer chain radical (Mn•). | M1• + M → M2• Mn• + M → Mn+1• |

| Termination | Two growing polymer chains (Mn• and Mm•) react to form inactive polymer chains (Pn+m or Pn + Pm). | Combination: Mn• + Mm• → Pn+m Disproportionation: Mn• + Mm• → Pn + Pm |

This table illustrates the general mechanism of free-radical polymerization as applied to a vinyl monomer like this compound.

Research on analogues such as B-styryl-functionalized azaborinines has demonstrated that these styrene derivatives undergo free-radical polymerization to yield well-defined polymers. rsc.orgrsc.org This supports the premise that this compound would polymerize in a similar fashion. rsc.org

Chemoselective Carboazidation and Diazidation of Alkenes

Recent advancements in synthetic methodology have focused on the difunctionalization of alkenes to rapidly build molecular complexity. For vinylarenes like this compound and its analogues, iron-catalyzed chemoselective carboazidation and diazidation reactions have emerged as powerful tools for installing two nitrogen-containing groups or a carbon and a nitrogen group across the double bond. These transformations often proceed through radical mechanisms, offering a direct route to valuable chiral nitrogen-containing compounds. nih.gov

Iron-Catalyzed Diazidation:

The iron-catalyzed diazidation of styrenes provides a direct method for synthesizing vicinal diazides, which are precursors to important vicinal primary diamines. nih.gov Studies have shown that iron catalysts can effectively promote the diastereoselective diazidation of a broad range of olefins, including styrenic derivatives. nih.gov The mechanism is proposed to involve a radical pathway. nih.gov In asymmetric variants, a chiral ligand is used in conjunction with an iron catalyst to control the stereochemistry of the addition. nih.gov

The reaction typically employs an iron salt as a catalyst, an azide (B81097) source such as azidotrimethylsilane (B126382) (TMSN₃), and an oxidant. Mechanistic investigations suggest the reaction proceeds via a radical pathway involving an azido (B1232118) radical. nih.gov This radical adds to the styrene double bond to form a stabilized benzylic radical intermediate. Subsequent trapping of this radical by another azide equivalent leads to the vicinal diazide product. The chemoselectivity arises from the controlled generation and reaction of these radical intermediates. nih.govnih.gov

Iron-Catalyzed Carboazidation:

Iron-catalyzed carboazidation of alkenes enables the simultaneous introduction of an azide group and a new carbon-carbon bond. researchgate.net This transformation is particularly useful for the synthesis of complex amino acid precursors and other nitrogen-containing molecules. researchgate.net The reaction of vinylarenes with an azide source and a carbon-based radical precursor, in the presence of an iron catalyst, leads to the desired carboazidation product. For example, t-butyl perbenzoate can be used as an oxidative radical relay precursor. researchgate.net

The mechanism is believed to initiate with the iron-catalyzed generation of a carbon-centered radical from the precursor. This radical then adds to the vinyl group of the styrene analogue. The resulting benzylic radical is then trapped by an azide source to complete the carboazidation. The process demonstrates good functional group compatibility. researchgate.net

The table below summarizes representative results for the iron-catalyzed difunctionalization of styrene analogues, which serve as a model for the reactivity of this compound.

| Entry | Substrate | Reaction | Catalyst System | Product Type | Yield (%) | Reference |

| 1 | Styrene | Asymmetric Diazidation | Fe(acac)₃ / Chiral Ligand | Vicinal Diazide | 91 | nih.gov |

| 2 | 4-Methylstyrene | Asymmetric Diazidation | Fe(acac)₃ / Chiral Ligand | Vicinal Diazide | 95 | nih.gov |

| 3 | 4-Chlorostyrene | Asymmetric Diazidation | Fe(acac)₃ / Chiral Ligand | Vicinal Diazide | 90 | nih.gov |

| 4 | Styrene | Carboazidation | Fe(OTf)₂ | Carboazide | High | researchgate.net |

| 5 | Indene | Diazidation | Fe(OAc)₂ / Ligand | anti-Diazide | 95 | nih.gov |

This table presents data for styrene and its analogues, demonstrating the scope and efficiency of iron-catalyzed diazidation and carboazidation reactions. Data is illustrative of the expected reactivity for this compound.

These iron-catalyzed methods are significant as they are economical and utilize a more environmentally benign metal compared to other transition-metal-catalyzed processes. organic-chemistry.org The radical nature of these reactions provides a versatile platform for the functionalization of vinylarenes. nih.gov

Polymerization and Advanced Material Applications of 3 Vinyl 1,1 Biphenyl Derived Monomers

Homopolymerization of Vinylic Biphenyl (B1667301) Monomers

The homopolymerization of vinylic biphenyl monomers, such as 3-Vinyl-1,1'-biphenyl, can be achieved through various polymerization techniques, including free-radical, anionic, and cationic polymerization. rsc.orguni-bayreuth.dewikipedia.orgwikipedia.org The choice of method influences the polymer's properties, such as molecular weight, molecular weight distribution (polydispersity), and stereostructure. acs.org

Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. uomustansiriyah.edu.iqnih.gov It is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate free radicals. uomustansiriyah.edu.iqresearchgate.nettudelft.nl These radicals then react with the vinyl group of the biphenyl monomer, initiating a chain reaction. nih.gov The polymerization of B-vinyl- and B-styryl-functionalized azaborinine monomers via free-radical polymerization has been shown to produce well-defined hybrid polymers with distinct thermal and photophysical properties compared to their all-carbon polystyrene counterparts. rsc.org While versatile, free-radical polymerization can sometimes lead to polymers with broad molecular weight distributions and limited control over the polymer architecture. acs.org

Anionic Polymerization: Anionic polymerization is a form of chain-growth polymerization initiated by anions. wikipedia.orgeresearchco.com This technique is particularly well-suited for vinyl monomers with electron-withdrawing groups, but can also be used for monomers like styrene (B11656) and its derivatives. semanticscholar.org Anionic polymerization is often a "living" polymerization, meaning that there is no inherent termination step. wikipedia.org This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. wikipedia.orgnist.gov The polymerization of 4-vinyl biphenyl using an anionic process has been reported to yield polymers soluble in common organic solvents like THF, CHCl3, and toluene. polymersource.ca The initiation of anionic polymerization can be achieved using organometallic compounds, such as alkyllithium reagents. uni-bayreuth.de The propagating species in anionic polymerization are carbanions, which are sensitive to impurities like water and carbon dioxide. nist.gov

Cationic Polymerization: In cationic polymerization, a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates the polymerization. wikipedia.org This method is suitable for alkenes with electron-donating substituents that can stabilize the resulting carbocation. wikipedia.orghacettepe.edu.tr Lewis acids, often in the presence of a co-initiator like water, are common initiators for cationic polymerization. pslc.ws Similar to anionic polymerization, cationic polymerization can also be a living process, allowing for control over the polymer's molecular weight and structure. nih.govnih.gov The temperature of the polymerization can have a significant effect on the reaction rate and the molecular weight of the resulting polymer. pslc.ws

The glass transition temperature (Tg) of poly(4-vinyl biphenyl) has been shown to be dependent on its molecular weight, increasing from 105 °C for a molecular weight of 9.5 × 10³ g/mol to 151 °C for a molecular weight of 530.0 × 10³ g/mol . polymersource.ca

Copolymerization Strategies for Tailored Polymeric Architectures

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy for creating polymers with tailored properties that cannot be achieved with homopolymers. By incorporating this compound with other monomers, it is possible to fine-tune the resulting copolymer's thermal, mechanical, optical, and electronic properties. The reactivity ratios of the comonomers play a crucial role in determining the composition and sequence distribution of the final copolymer, which can range from random and alternating to block and graft copolymers.

Living polymerization techniques, such as anionic and controlled radical polymerization, are particularly valuable for synthesizing well-defined copolymer architectures. uni-bayreuth.dewikipedia.org For instance, living anionic polymerization allows for the sequential addition of different monomers to create block copolymers with distinct segments derived from each monomer. wikipedia.org This level of control is essential for applications where specific nanostructures are required.

For example, the alternating copolymerization of maleic anhydride with mesogenic 1-olefins carrying biphenyl mesogens has been used to synthesize side-chain liquid-crystalline copolymers. acs.org These copolymers exhibited high glass transition temperatures and highly ordered smectic mesophases. acs.org The properties of these copolymers, such as the width of the mesophase, could be tuned by altering the length of the spacer connecting the biphenyl mesogen to the polymer backbone. acs.org

Development of Functional Polymeric Materials

Liquid Crystalline Polymers Incorporating Biphenyl-Vinyl Units

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. wikipedia.orgnasa.gov They possess long-range orientational order, similar to crystals, but can also flow like liquids. wikipedia.org The incorporation of rigid, rod-like units, known as mesogens, into a polymer structure can induce liquid crystalline behavior. azom.com The biphenyl unit, due to its rigid and anisotropic nature, is an excellent candidate for a mesogen. acs.orgrsc.orgchinesechemsoc.orgresearchgate.netdtic.milresearchgate.net

Polymers incorporating biphenyl-vinyl units can be designed as either main-chain or side-chain LCPs. In main-chain LCPs, the biphenyl mesogens are part of the polymer backbone, leading to rigid-rod-like polymers with high thermal stability and mechanical strength. wikipedia.org In side-chain LCPs, the biphenyl mesogens are attached as pendant groups to a flexible polymer backbone, often via a flexible spacer. acs.orgrsc.orgrsc.org This decouples the motion of the mesogens from the backbone, allowing them to self-assemble into liquid crystalline phases. acs.org

The type of liquid crystalline phase (e.g., nematic, smectic) and the phase transition temperatures are influenced by several factors, including the length and flexibility of the spacer, the nature of the polymer backbone, and the molecular weight of the polymer. acs.orgrsc.org For instance, a series of methacrylate side-chain liquid crystal polymers with biphenyl mesogens showed that longer tails on the mesogens facilitated more efficient packing and stabilized the smectic phases. rsc.org Similarly, in alternating copolymers of maleic anhydride and mesogenic 1-olefins with biphenyl units, the mesophase width increased with the length of the spacer. acs.org

The synthesis of these polymers can be achieved through various polymerization techniques. Miniemulsion polymerization has been successfully used to synthesize methacrylate side-chain liquid crystal polymers with high molar masses and high thermal stability. rsc.org Nitroxide-mediated living radical polymerization has been employed to create a mesogen-jacketed liquid crystalline polymer based on 2-vinylbiphenyl, which exhibited a high glass transition temperature and a low threshold molecular weight for liquid crystal formation. rsc.org

Polymers for Optoelectronic Applications, including Organic Light-Emitting Diodes (OLEDs)

Polymers containing biphenyl units are of significant interest for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs), due to their electronic and thermal properties. rsc.orgnih.govacs.orgacs.org The biphenyl moiety can serve as a building block for charge-transporting or light-emitting materials. nih.govacs.org

In the context of OLEDs, polymers derived from this compound can be designed to function as the emissive layer, a host material for an emissive dopant, or a charge-transporting layer. The electronic properties of the biphenyl unit can be tuned by introducing different substituents.

For example, 4,4′-di(pyren-1-yl)-1,1′-biphenyl has been reported as an efficient deep-blue-emitting material for OLEDs. rsc.org A device using this material as a dopant exhibited pure blue fluorescence with high current efficiency. rsc.org While this is a small molecule, the principle of using the biphenyl core for its luminescent properties can be extended to polymers. By polymerizing a vinyl-functionalized biphenyl derivative, it is possible to create a processable polymer with similar emissive properties.

Furthermore, biphenyl-based materials have been investigated as host materials in phosphorescent OLEDs. acs.org A bipolar organic compound, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl, which combines a hole-transporting biphenyl core with electron-transporting triazole moieties, has been synthesized and used as a host for a blue phosphorescent emitter, resulting in a high-efficiency OLED. acs.org

The polymerization of vinylbiphenyl monomers allows for the creation of polymeric materials with these desirable optoelectronic properties, potentially offering advantages in terms of processability and morphological stability compared to their small-molecule counterparts. For instance, hybrid porous polymers containing biphenyl units have been synthesized and their fluorescence can be tuned, making them potential candidates for white-light emitting applications. mdpi.com

Advanced Thermosets with Dielectric Control

Thermosetting polymers are materials that are cured or hardened by heat or chemical reaction, forming a cross-linked network structure. These materials are known for their high thermal stability, chemical resistance, and mechanical strength. In the electronics industry, there is a growing demand for thermosets with low dielectric constants to minimize signal delay and power dissipation in integrated circuits and printed circuit boards. d-nb.info

Polymers incorporating biphenyl units, such as those derived from this compound, have the potential to be used in the formulation of advanced thermosets with controlled dielectric properties. The nonpolar nature of the biphenyl group can contribute to a lower dielectric constant. d-nb.info

One approach to creating low-dielectric thermosets is to use monomers that, upon polymerization and cross-linking, result in a network with low polarity and high free volume. Vinylbenzyl ether end-capped oligo(2,6-dimethyl phenylene oxide) has been developed as a thermoset with a low dielectric constant and a very low dissipation factor. nih.gov Similarly, a novel low-dielectric-loss thermosetting material was developed by blending poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol) with 1,2-bis(vinylphenyl)ethane, which acted as a crosslinking agent. researchgate.net

The incorporation of this compound into thermosetting resins, either as a comonomer or as a reactive crosslinking agent, could lead to materials with desirable dielectric properties. For instance, it could be copolymerized with other monomers to create a thermosetting resin that is then cured. The biphenyl moiety would contribute to a low dielectric constant and potentially enhance the thermal stability of the cured material.

Furthermore, modifying polymers with reactive moieties that can form less polar linkages upon curing is another strategy. For example, methacrylate-containing polyimides have been used as curing agents for epoxy resins, resulting in thermosets with better dielectric properties than those cured with traditional phenolic agents because the ester linkage formed is less polar than the secondary alcohol. mdpi.comresearchgate.net

Applications in Coatings and Photoresists

Polymers derived from this compound can also find applications in the fields of coatings and photoresists due to the properties imparted by the biphenyl group, such as thermal stability, chemical resistance, and specific optical characteristics.

In the context of coatings, the incorporation of biphenyl units into a polymer backbone can enhance its durability and resistance to environmental degradation. The rigid nature of the biphenyl group can also contribute to the hardness and scratch resistance of the coating.

In the field of photolithography, which is crucial for the fabrication of microelectronic devices, photoresists are light-sensitive materials used to pattern substrates. nist.govwikipedia.org These materials are typically composed of a polymer resin, a photoactive compound, and a solvent. wikipedia.org The properties of the polymer resin are critical to the performance of the photoresist, including its resolution, sensitivity, and etch resistance.

Polymers containing aromatic units are often used in photoresists due to their etch resistance. The biphenyl group in polymers derived from this compound could provide good plasma etch resistance, which is necessary for transferring the patterned image to the underlying substrate. Furthermore, the vinyl group allows for the polymerization of this monomer into a polymer resin suitable for photoresist formulations.

Integration into Supramolecular Frameworks

The incorporation of vinylic biphenyl derivatives, such as this compound, into supramolecular frameworks like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) offers a pathway to novel materials with tailored properties. These frameworks are renowned for their high porosity, ordered structures, and vast potential in applications ranging from gas storage to catalysis.

Covalent Organic Frameworks are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The precise arrangement of these building blocks leads to ordered, porous structures. While direct synthesis of COFs using this compound as a primary monomer is not extensively documented, the principles of COF design suggest its potential utility. The vinyl group could either be preserved as a functional handle within the pores of the COF for post-synthetic modification or participate in the framework-forming reactions, particularly in the synthesis of vinylene-linked COFs. The biphenyl moiety, with its defined geometry, can act as a rigid strut, contributing to the formation of a stable and porous framework. The inherent flexibility of the C-C single bond in the biphenyl unit can introduce conformational possibilities that may influence the final COF structure.

Metal-Organic Frameworks are a class of coordination polymers formed by the self-assembly of metal ions or clusters with organic ligands. nih.gov The organic linkers play a crucial role in determining the structure and functionality of the resulting MOF. nih.gov Biphenyl-based ligands are commonly employed in MOF synthesis due to their rigidity and ability to create porous structures. A derivative like this compound could be functionalized with coordinating groups (e.g., carboxylates, pyridyls) to serve as a ligand. The vinyl group would then be available for post-synthetic modification, allowing for the covalent grafting of other molecules or polymers to the MOF, thereby creating multifunctional hybrid materials. This approach enables the introduction of new functionalities while retaining the crystalline and porous nature of the parent MOF.

Table 1: Potential Roles of this compound in COF and MOF Synthesis

| Framework Type | Potential Role of this compound | Desired Outcome |

|---|---|---|

| COF | As a monomer or building block. | Introduction of vinyl functionality for post-synthetic modification or formation of vinylene-linked frameworks. |

| MOF | As a functionalized ligand. | Creation of MOFs with pendant vinyl groups for subsequent polymerization or grafting reactions. |

The vinyl group in this compound makes it a valuable monomer for the creation of polymer-based composite materials. Polymerization of this monomer would lead to poly(this compound), a polymer with a rigid biphenyl pendant group. Such a structure is anticipated to impart high thermal stability and specific mechanical properties to the resulting material.

The incorporation of fillers into a polymer matrix is a common strategy to enhance the properties of the composite material. The biphenyl side chains in a poly(this compound) matrix could offer strong intermolecular interactions, potentially leading to improved load transfer from the matrix to reinforcing fillers. Furthermore, the vinyl functionality of the monomer allows for copolymerization with other vinyl monomers, enabling the fine-tuning of the composite's properties. For instance, creating copolymers could modify the flexibility, processability, and compatibility with different types of fillers.

While specific data on composites derived solely from this compound is scarce, the principles of polymer composite engineering suggest that such materials could find applications where high thermal resistance and mechanical strength are required. The properties of vinyl ester hybrid composites, for example, have been shown to be significantly enhanced with the addition of reinforcing fillers, demonstrating the potential of vinyl-based polymer systems in high-performance applications. semanticscholar.orgnih.gov

Table 2: Anticipated Properties of Composites Based on Vinylic Biphenyl Derivatives

| Property | Anticipated Influence of Vinylic Biphenyl Derivative | Rationale |

|---|---|---|

| Thermal Stability | High | The rigid and aromatic nature of the biphenyl group. |

| Mechanical Strength | Enhanced | Strong intermolecular forces and potential for effective stress transfer to fillers. |

| Processability | Tunable | Can be controlled through copolymerization with other vinyl monomers. |

Derivatization and Structural Modification for Enhanced Functionality

Design and Synthesis of Functionalized 3-Vinyl-1,1'-biphenyl Derivatives

The functionalization of the biphenyl (B1667301) rings and the vinyl group allows for the synthesis of a diverse library of compounds. Synthetic strategies often involve leveraging the existing reactivity of the aromatic rings and the double bond or introducing precursor functional groups that can be converted to the desired moieties.

The incorporation of specific functional groups like azo, amide, and various heterocyclic rings can dramatically alter the properties of this compound. These modifications are pursued to create molecules for applications ranging from dyes and molecular switches to pharmacologically active agents. nih.govrsc.org

Azo derivatives are significant as they are a prominent class of chromophores. nih.gov The synthesis of an azo-functionalized this compound would typically involve the introduction of an amino group onto the biphenyl scaffold, followed by diazotization and coupling with an electron-rich aromatic or heterocyclic partner. nih.govmdpi.com The incorporation of heterocyclic moieties, such as pyrazole, thiazole, or quinoline, into azo dyes has been shown to enhance their thermal stability and bioactive properties. nih.govrsc.org

Amide functionalities can be introduced through standard peptide coupling reactions, for instance, by reacting a carboxylated biphenyl derivative with an amine or vice versa. Vinyl sulfonimidamides, for example, represent a class of molecules whose electrophilicity can be finely tuned by modifying substituents, making them useful in covalent inhibitor design. nih.govrsc.org

Table 1: Synthetic Approaches for Functionalization

| Functional Group | General Synthetic Method | Key Reagents/Conditions | Potential Application |

|---|---|---|---|

| Azo (-N=N-) | Diazotization-Coupling | NaNO₂, HCl; Electron-rich coupling partner | Dyes, Molecular Switches |

| Amide (-CONH-) | Amide Bond Formation | Carbodiimides (e.g., EDC), HOBt; or Acyl chloride route | Biologically Active Compounds |

| Heterocycles | Cycloaddition, Condensation Reactions | Varies depending on the desired heterocycle | Pharmaceuticals, Organic Electronics |

Halogenation and alkylation are fundamental modifications used to modulate the steric and electronic properties of aromatic compounds. rsc.org Introducing halogens (F, Cl, Br, I) can influence a molecule's lipophilicity, metabolic stability, and binding interactions, which is a common strategy in drug design. pharmaexcipients.commdpi.com

Halogenation of the biphenyl core can be achieved through electrophilic substitution reactions. rsc.org For instance, chlorination can be performed using reagents like tin(IV) chloride, while bromination often employs N-bromosuccinimide (NBS). rsc.org The synthesis of fluorinated biphenyls may require cross-coupling reactions, such as the Suzuki-Miyaura coupling, with a fluorinated building block. rsc.orgmdpi.com Alkyl groups can be introduced via Friedel-Crafts alkylation or through various cross-coupling methodologies. These alkyl chains can be used to tune solubility or to act as anchors for further functionalization. researchgate.net

Role of Chirality in Vinylic Biphenyl Derivatives

Chirality in biphenyl systems is a fascinating aspect of stereochemistry, often arising not from a stereocenter but from a chiral axis. This type of chirality is crucial in the development of asymmetric catalysts and chiral recognition agents. chemrxiv.org

Biphenyls can exhibit a form of stereoisomerism known as atropisomerism, which results from restricted rotation around the single bond connecting the two phenyl rings. pharmaguideline.comchiralpedia.com If the rotation is sufficiently hindered by bulky substituents at the ortho positions (the positions adjacent to the ring-connecting bond), and if the substitution pattern on each ring lacks a plane of symmetry, the molecule becomes chiral and can be resolved into stable enantiomers. youtube.comslideshare.net This phenomenon is also referred to as axial chirality, as the chirality is centered along the axis of the pivotal bond. pharmaguideline.comyoutube.com

For this compound itself, rotation around the central bond is not significantly hindered. However, the introduction of sufficiently large groups at the 2, 2', 6, or 6' positions would create a barrier to rotation, potentially leading to stable atropisomers.

The synthesis of single-enantiomer chiral biphenyls is a significant goal in organic chemistry. mdpi.com Several strategies have been developed to achieve this atroposelective synthesis. These methods include:

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the molecule to direct the stereochemistry of the biaryl bond formation, after which it is removed. nih.gov

Catalytic Asymmetric Coupling: Transition metal catalysts (e.g., based on palladium, copper, or vanadium) complexed with chiral ligands are used to catalyze the formation of the biaryl bond with high enantioselectivity. nih.govchemrxiv.orgrsc.org

Dynamic Kinetic Resolution: A racemic mixture of rapidly interconverting atropisomers is subjected to a reaction with a chiral reagent or catalyst that selectively converts one enantiomer to a stable product, thus shifting the equilibrium and yielding a single enantiomer. nih.gov

These asymmetric strategies can be applied to appropriately substituted precursors to generate chiral vinylic biphenyls, which are valuable as chiral ligands in other asymmetric transformations. researchgate.net

Table 2: Methods for Asymmetric Synthesis of Chiral Biphenyls

| Method | Description | Key Feature |

|---|---|---|

| Chiral Auxiliary | A temporary chiral group directs the stereoselective coupling. | Stoichiometric use of chiral material. |

| Asymmetric Catalysis | A chiral catalyst controls the enantioselectivity of the C-C bond formation. | Small amounts of a chiral ligand can generate large amounts of enantiopure product. chemrxiv.orgrsc.org |

| Dynamic Kinetic Resolution | A racemic mixture is converted to a single enantiomer product. | Applicable to conformationally unstable atropisomers. nih.gov |

Structure-Activity Relationship Studies in Functional Derivatives

Understanding the relationship between the three-dimensional structure of a molecule and its biological or chemical activity is fundamental to rational design. For functional derivatives of this compound, structure-activity relationship (SAR) studies are crucial for optimizing their performance.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are computational tools used to correlate the chemical structures of a series of compounds with their measured activity. nih.gov These models can identify key pharmacophoric features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are essential for activity. nih.gov

For instance, in the context of designing enzyme inhibitors or receptor modulators, SAR studies on a library of this compound derivatives would involve systematically varying the substituents on the biphenyl rings and the vinyl group. By introducing different functional groups (as described in section 5.1) at various positions, researchers can probe the steric and electronic requirements of a biological target. A 3D-QSAR study might reveal that a hydrogen bond acceptor at the 4'-position and a hydrophobic group at the 2-position of the biphenyl core are critical for high binding affinity. nih.govmdpi.com This information guides the synthesis of next-generation derivatives with potentially enhanced potency and selectivity.

Computational Chemistry and Spectroscopic Characterization in 3 Vinyl 1,1 Biphenyl Research

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical studies offer a microscopic view of molecular properties that can be difficult to probe experimentally. By modeling the behavior of electrons, chemists can predict how a molecule will react and interact with its environment.

Density Functional Theory (DFT) has become a dominant quantum mechanical approach for studying the electronic structure of molecules. globalresearchonline.net It is particularly useful for investigating reaction mechanisms and energetics by calculating the potential energy surface of a reaction. nih.govmdpi.com DFT methods, such as the widely used B3LYP functional, allow for the optimization of geometries for reactants, transition states, and products. globalresearchonline.netresearchgate.net

In the context of 3-Vinyl-1,1'-biphenyl, DFT calculations can be employed to explore the energetics of reactions involving the vinyl group, such as electrophilic additions or cycloadditions. mdpi.comnih.gov By locating the transition state structure, researchers can calculate the activation energy barrier, providing a quantitative measure of the reaction's feasibility. nih.gov For instance, DFT could model the addition of a halogen to the vinyl double bond, determining whether the reaction proceeds via a stepwise or concerted mechanism and predicting the relative stability of possible intermediates. These computational studies complement experimental findings by providing a detailed, step-by-step picture of bond formation and cleavage. mdpi.com The choice of functional and basis set, along with the inclusion of solvent effects via models like the Conductor-Like Polarizable Continuum Model (C-PCM), is crucial for achieving high accuracy in these predictions. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules based on their electronic charge distribution. chemrxiv.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org

For this compound, an MEP analysis would reveal distinct regions of negative and positive potential. The π-systems of the vinyl group and the two phenyl rings are electron-rich areas and would be represented as regions of negative electrostatic potential (typically colored red or yellow). These sites are susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms would exhibit positive potential (typically colored blue), indicating their electrophilic character. The MEP map provides a powerful visual guide to predict how this compound will interact with other reagents, such as in non-covalent interactions or the initial steps of a chemical reaction. researchgate.netrsc.org The locations of potential minima (Vmin) on the MEP surface correspond to the most electron-rich sites, like the π-bonds, which are prime targets for electrophiles. chemrxiv.org

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of chemical analysis, providing definitive evidence for molecular structure and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. organicchemistrydata.org It provides detailed information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the vinyl protons and the aromatic protons. The vinyl protons would appear as a characteristic set of multiplets, typically in the 5-7 ppm range, resulting from complex spin-spin coupling. The aromatic protons on the biphenyl (B1667301) core would resonate in the 7-8 ppm region, with their specific chemical shifts and splitting patterns depending on their position relative to the vinyl group and the other ring.

¹³C NMR: The carbon-13 NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The spectrum would show two signals for the vinyl carbons (typically between 110-140 ppm) and multiple signals for the aromatic carbons of the biphenyl unit (generally in the 120-150 ppm range). The number of distinct aromatic signals would confirm the substitution pattern. Proton-decoupled ¹³C NMR spectra, where each unique carbon appears as a singlet, are most common for simplifying the analysis. bhu.ac.in

¹⁹F NMR: This technique is only applicable to compounds containing fluorine. Since the structure of this compound (C₁₄H₁₂) does not include any fluorine atoms, a ¹⁹F NMR spectrum would not be relevant for its characterization.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Vinyl Protons | 5.0 - 7.0 |

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹³C | Vinyl Carbons | 110 - 140 |

| ¹³C | Aromatic Carbons | 120 - 150 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. redalyc.org The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected peaks include:

Aromatic C-H Stretch: A sharp peak or series of peaks just above 3000 cm⁻¹.

Vinyl (=C-H) Stretch: A medium intensity peak also appearing above 3000 cm⁻¹, typically around 3080 cm⁻¹. spectroscopyonline.com

Aliphatic C-H Stretch: No significant peaks are expected in the 2850-3000 cm⁻¹ region due to the absence of sp³-hybridized C-H bonds.

Aromatic C=C Stretch: Several peaks of varying intensity in the 1450-1600 cm⁻¹ region, characteristic of the biphenyl rings.

Vinyl C=C Stretch: A peak around 1630 cm⁻¹, which is characteristic of a vinyl double bond. spectroscopyonline.com

=C-H Bending (Out-of-Plane): Strong, sharp peaks in the "fingerprint region" between 690-1000 cm⁻¹. redalyc.org The exact positions of these bands are diagnostic of the substitution pattern on the phenyl rings and the vinyl group. spectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 |

| =C-H Stretch | Vinyl | ~3080 |

| C=C Stretch | Aromatic Rings | 1450 - 1600 |

| C=C Stretch | Vinyl | ~1630 |

| C-H Bend (Out-of-Plane) | Aromatic/Vinyl | 690 - 1000 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is a primary method for assessing the purity of a volatile compound and confirming its molecular weight. nih.gov

In a GC-MS analysis of a sample of this compound, the GC component would first separate the compound from any impurities, with the pure compound eluting at a specific retention time. youtube.com This retention time can be used as an indicator of purity. The eluted compound then enters the mass spectrometer, where it is ionized. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₄H₁₂ = 180.24 g/mol ). The spectrum would also display a series of fragment ions, which provide a unique "fingerprint" that helps to confirm the structure. Plausible fragmentation pathways for this compound would include the loss of the vinyl group (a loss of 27 mass units) or cleavage of the bond between the two phenyl rings. The combination of retention time and the mass spectrum provides a high degree of confidence in the compound's identity and purity. nist.govnih.gov

Solid-State Characterization and Crystallography

X-ray Diffraction Analysis of Crystal Structures

No published X-ray diffraction data, including details on the crystal system, space group, or unit cell parameters for this compound, could be found.

Hirshfeld Surface Analysis for Intermolecular Interactions

Similarly, there is no available research on the Hirshfeld surface analysis of this compound to describe its intermolecular interactions.

Conclusion and Future Research Directions

Summary of Current Research Frontiers for 3-Vinyl-1,1'-biphenyl

Current research efforts in the broader field of vinylic aromatic polymers provide a strong indication of the likely frontiers for this compound. These are centered around the synthesis of well-defined polymers, investigation of their chiroptical properties, and exploration of their potential in optoelectronic applications.

A primary frontier lies in the controlled synthesis and polymerization of this compound. Achieving precise control over molecular weight, dispersity, and stereochemistry is crucial for establishing structure-property relationships. While various polymerization techniques are available for vinyl monomers, the development of controlled radical polymerization (CRP) methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, for this compound is a key area of interest. These methods would enable the synthesis of well-defined homopolymers and block copolymers, opening avenues for creating novel material architectures.

Another significant research direction is the exploration of the chiroptical properties of poly(this compound). Research on other vinylbiphenyl polymers has demonstrated that the steric hindrance between bulky biphenyl (B1667301) side groups can induce a helical conformation in the polymer backbone. scielo.br The synthesis of optically active polymers from chiral derivatives of this compound could lead to materials with unique light-polarizing or stereoselective recognition capabilities. Investigating the relationship between the monomer's stereochemistry and the resulting polymer's helical structure is a key aspect of this frontier.

Furthermore, the potential application of poly(this compound) in optoelectronic devices , particularly in polymer light-emitting diodes (PLEDs), represents a major research thrust. The biphenyl unit is a known chromophore, and polymers incorporating this moiety are expected to exhibit interesting photoluminescent properties. Research on related poly(9-(3-Vinyl-phenyl)-phenanthrene) has shown that such vinyl-aromatic polymers can serve as effective host materials in PLEDs. researchgate.netmdpi.com Consequently, the synthesis and characterization of the electroluminescent properties of poly(this compound) and its copolymers are anticipated to be a vibrant area of investigation.

| Research Frontier | Key Objectives | Relevant Techniques |

| Controlled Polymerization | Synthesis of polymers with controlled molecular weight, low dispersity, and defined architecture (e.g., block copolymers). | Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization, Anionic Polymerization. |

| Chiroptical Properties | Investigation of helical structures in the polymer backbone induced by chiral biphenyl side chains. | Circular Dichroism (CD) Spectroscopy, Polarimetry, Nuclear Magnetic Resonance (NMR) Spectroscopy. |

| Optoelectronic Applications | Characterization of photoluminescent and electroluminescent properties for use in devices like PLEDs. | Photoluminescence (PL) Spectroscopy, Electroluminescence (EL) Spectroscopy, Device Fabrication and Testing. |

Identification of Unexplored Research Avenues and Challenges